REACTION_CXSMILES
|
[C:1]([CH:3]=[C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:16][CH3:17])=[C:11]([O:14][CH3:15])[CH:12]=2)[CH2:7][CH2:6][NH:5]1)#[N:2].C([O-])(O)=O.[Na+].BrBr.C(=O)=O.[C:28]([S-:30])#[N:29].[K+]>CO>[C:1]([C:3]1[S:30][C:28](=[NH:29])[N:5]2[CH2:6][CH2:7][C:8]3[C:13](=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=3)[C:4]=12)#[N:2] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=C1NCCC2=CC(=C(C=C12)OC)OC
|
Name
|
|
Quantity
|
0.255 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
potassium rhodanide
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
CUSTOM
|
Details
|
leaves the system
|
Type
|
DISSOLUTION
|
Details
|
The separated precipitate temporarily dissolves
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to stand in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
ADDITION
|
Details
|
of 1 N sodium hydroxide solution are added to the suspension
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered again
|
Type
|
WASH
|
Details
|
washed with 3×100 ml
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC(N2C1C1=CC(=C(C=C1CC2)OC)OC)=N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |